2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid typically involves the reaction of a suitable precursor with 1,2,4-triazole under specific conditions. One common method includes the condensation of a carboxylic acid derivative with 1,2,4-triazole in the presence of a dehydrating agent . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Alkyl halides in the presence of a base like NaOH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as potential anticancer and antifungal agents.
Agriculture: This compound is investigated for its role as a plant growth regulator and pesticide.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or fungi . The triazole ring allows for strong binding interactions with these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2,2-dimethyl-5-(1,2,4-triazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,8(13)14)4-3-5-12-7-10-6-11-12/h6-7H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
HODBSJALPHFYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCN1C=NC=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.